6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine
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Overview
Description
6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine is a chemical compound with the molecular formula C6H9ClN4. It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the 6th position and two methyl groups attached to the nitrogen atoms at the 4th position. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Scientific Research Applications
6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine typically involves the reaction of 4,6-dichloropyrimidine with dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the substitution of the chlorine atoms with dimethylamine groups. The reaction is usually conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or distillation techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce corresponding oxides.
Mechanism of Action
The mechanism of action of 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine involves its interaction with specific molecular targets. The chlorine atom and dimethylamine groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-N4-methylpyrimidine-4,5-diamine
- 6-Chloro-N4-ethylpyrimidine-4,5-diamine
- 6-Chloro-N4,N4-dimethyl-2,4-pyrimidinediamine
Uniqueness
6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine is unique due to the presence of two methyl groups attached to the nitrogen atoms at the 4th position, which significantly influences its chemical properties and reactivity
Properties
IUPAC Name |
6-chloro-4-N,4-N-dimethylpyrimidine-4,5-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN4/c1-11(2)6-4(8)5(7)9-3-10-6/h3H,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKXBMROGCCOFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC=N1)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354328 |
Source
|
Record name | 6-Chloro-N~4~,N~4~-dimethylpyrimidine-4,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130623-81-3 |
Source
|
Record name | 6-Chloro-N~4~,N~4~-dimethylpyrimidine-4,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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